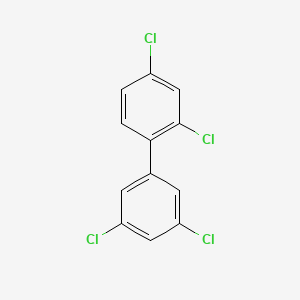

2,3',4,5'-Tetrachlorobiphenyl

Description

BenchChem offers high-quality 2,3',4,5'-Tetrachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3',4,5'-Tetrachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-5-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-1-2-11(12(16)6-8)7-3-9(14)5-10(15)4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTXLLZIBIDUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074214 | |

| Record name | 2,3',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73575-52-7 | |

| Record name | 2,3',4,5'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,5'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4621AC581D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2,3',4,5'-tetrachlorobiphenyl via Suzuki coupling

Topic: via Suzuki-Miyaura Cross-Coupling Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Strategic Analysis

The synthesis of specific polychlorinated biphenyl (PCB) congeners, such as 2,3',4,5'-tetrachlorobiphenyl (PCB 67), is critical for environmental toxicology and the development of precise analytical standards. Unlike industrial PCB mixtures (e.g., Aroclors), which are complex cocktails of isomers, scientific applications require chemically pure single congeners to validate Gas Chromatography-Mass Spectrometry (GC-MS) methods and assess specific biological endpoints.

This guide details the Suzuki-Miyaura cross-coupling protocol for PCB 67. This method is selected over the Ullmann coupling or Gomberg-Bachmann reaction due to its superior regioselectivity, mild conditions, and tolerance of the multiple chlorine substituents which can be labile under harsher conditions.

Retrosynthetic Logic

The target molecule is an unsymmetrical biphenyl. The strategic disconnection occurs at the C1-C1' bond.

-

Fragment A (Nucleophile): 2,4-Dichlorophenylboronic acid.

-

Fragment B (Electrophile): 1-Bromo-3,5-dichlorobenzene.

Why this combination?

-

Electronic Activation: The bromine atom in 1-bromo-3,5-dichlorobenzene is highly reactive toward oxidative addition by Pd(0), facilitated by the electron-withdrawing nature of the meta-chlorines.

-

Steric Management: The 2,4-dichlorophenylboronic acid introduces an ortho-chlorine. While this increases steric hindrance, modern Pd-catalysts or standard conditions with adequate reflux can overcome this barrier. Placing the boronic acid on the ortho-substituted ring is often preferred to minimize protodeboronation risks associated with electron-poor rings, although both partners here are electron-poor.

Figure 1: Retrosynthetic analysis of PCB 67 showing the strategic disconnection into boronic acid and aryl halide components.

Catalytic System & Mechanism

For polychlorinated biphenyls, the catalytic cycle must navigate the balance between oxidative addition (favored by electron-poor aryl halides) and transmetallation (often the rate-limiting step with hindered substrates).

Catalyst Selection

-

Pre-catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

-

Rationale: While Buchwald pre-catalysts (e.g., XPhos Pd G2) are superior for extremely hindered couplings, Pd(PPh3)4 remains the "gold standard" for PCB synthesis due to its reliability and the moderate steric hindrance of a single ortho-chlorine.

-

-

Base: Sodium Carbonate (Na2CO3).

-

Rationale: A mild base is sufficient. Stronger bases (e.g., KOtBu) may promote side reactions or dehalogenation.

-

-

Solvent System: Toluene : Ethanol : Water (4:1:1).

-

Rationale: This biphasic system ensures solubility of the organic reactants (Toluene) and the inorganic base (Water), while Ethanol acts as a phase-transfer co-solvent.

-

The Catalytic Cycle (Pathway Visualization)

Figure 2: The Suzuki-Miyaura catalytic cycle adapted for PCB synthesis. Note the critical role of the base in the transmetallation step.

Experimental Protocol

Safety Warning: PCBs are persistent organic pollutants and potential carcinogens. All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, lab coat, safety glasses). Waste must be segregated as halogenated organic waste.

Materials Checklist

| Reagent | Equiv. | Role |

| 1-Bromo-3,5-dichlorobenzene | 1.0 | Electrophile |

| 2,4-Dichlorophenylboronic acid | 1.2 | Nucleophile (Excess to drive completion) |

| Pd(PPh3)4 | 0.03-0.05 | Catalyst (3-5 mol%) |

| Na2CO3 (2M aqueous) | 3.0 | Base |

| Toluene | Solvent | Main organic phase |

| Ethanol | Co-solvent | Phase transfer aid |

Step-by-Step Procedure

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cap with a rubber septum.

-

Degassing: Charge the flask with Toluene (12 mL) and Ethanol (3 mL). Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

-

Reagent Addition: Under a positive pressure of Argon, add:

-

1-Bromo-3,5-dichlorobenzene (1.0 mmol)

-

2,4-Dichlorophenylboronic acid (1.2 mmol)

-

Pd(PPh3)4 (0.05 mmol)

-

-

Base Addition: Add the degassed 2M Na2CO3 solution (3 mL) via syringe.

-

Reaction: Heat the mixture to reflux (approx. 90°C oil bath) with vigorous stirring. Monitor via TLC (Hexanes eluent) or GC-FID.

-

Target Time: 4–8 hours.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification & Characterization

-

Purification: Flash column chromatography on Silica Gel.

-

Eluent: 100% Hexanes (PCBs are highly non-polar).

-

Rf: ~0.6–0.8 in Hexanes.

-

-

Recrystallization: If necessary, recrystallize from Methanol/Hexanes to achieve >99% purity.

Quality Control & Validation

To ensure the synthesized compound is indeed 2,3',4,5'-tetrachlorobiphenyl, the following data profile must be verified.

Expected Analytical Data

-

GC-MS (EI): Look for the molecular ion cluster characteristic of four chlorines.

-

M+ peaks: m/z 290, 292, 294 (intensity ratio approx 77:100:49).

-

-

1H NMR (CDCl3, 400 MHz):

-

The spectrum will show two distinct spin systems.

-

Ring A (2,4-Cl2): An ABX or AMX system depending on resolution. Look for a doublet (H6, ~7.2-7.4 ppm), a doublet of doublets (H5), and a doublet (H3, ~7.5 ppm).

-

Ring B (3,5-Cl2): A characteristic pattern for 1,3,5-substitution. A triplet (or doublet of doublets with small J) for the proton between chlorines (H4') and a doublet for the protons ortho to the biaryl bond (H2', H6').

-

Workflow Visualization

Figure 3: Operational workflow for the synthesis and isolation of PCB 67.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Lehmler, H. J., & Robertson, L. W. (2001).

An In-Depth Technical Guide to the Metabolic Pathways of 2,3',4,5'-Tetrachlorobiphenyl (PCB-61) in Rat Liver Microsomes

Abstract

This technical guide provides a comprehensive examination of the metabolic fate of 2,3',4,5'-tetrachlorobiphenyl (PCB-61), a prevalent environmental contaminant, within the well-established in vitro model of rat liver microsomes. We will explore the pivotal role of the cytochrome P450 (CYP) monooxygenase system, detail the experimental methodologies required to elucidate these pathways, and discuss the specific enzymatic players and resulting hydroxylated metabolites. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism and its toxicological implications.

Introduction: The Toxicological Imperative

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned from production, continue to pose a significant environmental and health risk due to their resistance to degradation and their ability to bioaccumulate.[1] The specific congener, 2,3',4,5'-tetrachlorobiphenyl (also known as PCB-61), is of particular interest due to its presence in environmental samples and its potential for metabolic activation into more reactive or toxic compounds.[2]

The liver is the primary site of xenobiotic metabolism, where enzymes work to detoxify foreign compounds by increasing their polarity, thereby facilitating their excretion. The primary engine of this process is the cytochrome P450 (CYP) superfamily of enzymes, which are highly concentrated in the endoplasmic reticulum of hepatocytes.[3][4] Rat liver microsomes, which are vesicles of the endoplasmic reticulum isolated by ultracentrifugation, provide a robust and widely accepted in vitro system for studying the initial, oxidative phase of drug and toxicant metabolism.[5][6] Understanding the metabolic pathways of PCB-61 in this system is crucial for predicting its biological half-life, potential for bioactivation, and ultimate toxicological profile.

The Core Machinery: Cytochrome P450 and Microsomal Metabolism

The biotransformation of PCBs is predominantly a Phase I metabolic process, catalyzed by CYP monooxygenases.[1][7] These enzymes utilize a heme cofactor to activate molecular oxygen, inserting one oxygen atom into the substrate (in this case, PCB-61) to form a hydroxylated metabolite, while the other oxygen atom is reduced to water.[4] The overall reaction is dependent on a continuous supply of reducing equivalents from NADPH, transferred via the enzyme NADPH-cytochrome P450 reductase.[4]

The causality behind using rat liver microsomes is their high concentration of catalytically active CYP enzymes and the associated reductase, providing a self-contained system to study oxidative metabolism.[5] By inducing the rats with different agents prior to microsome preparation, such as phenobarbital (PB) or 3-methylcholanthrene (MC), specific CYP families (e.g., CYP2B and CYP1A, respectively) can be upregulated.[8][9] This allows researchers to dissect the specific contributions of different CYP isozymes to the metabolism of a given substrate.

Experimental Workflow: From Incubation to Analysis

A scientifically sound investigation into the microsomal metabolism of PCB-61 requires a meticulously designed and validated workflow. The process ensures that observed metabolite formation is a direct result of enzymatic activity and can be accurately quantified.

Caption: Workflow for in vitro metabolism of PCB-61.

Detailed Experimental Protocol

This protocol represents a self-validating system by including appropriate controls.

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 100 mM, pH 7.4): The physiological pH is critical for optimal enzyme activity.

-

Rat Liver Microsomes: Prepare from untreated or inducer-treated (e.g., phenobarbital) male Wistar rats. Protein concentration should be determined (e.g., by Bradford assay) and diluted to a working concentration (e.g., 1 mg/mL).

-

NADPH-Regenerating System: This is essential as NADPH is consumed during the reaction. A typical system includes NADP+ (1 mM), glucose-6-phosphate (10 mM), and glucose-6-phosphate dehydrogenase (1 U/mL). This continuously regenerates NADPH from NADP+.

-

Substrate: Prepare a stock solution of 2,3',4,5'-tetrachlorobiphenyl (PCB-61) in a suitable solvent like DMSO or ethanol. The final solvent concentration in the incubation should be kept low (<1%) to avoid inhibiting enzymatic activity.

-

Control Incubations: Prepare parallel incubations: one without the NADPH-regenerating system (to control for non-enzymatic degradation) and one without the substrate (a blank control).

-

-

Incubation Procedure:

-

In a microcentrifuge tube, combine the phosphate buffer, microsomal suspension, and the NADPH-regenerating system.

-

Pre-incubate the mixture for 5 minutes at 37°C to allow the system to equilibrate.

-

Initiate the reaction by adding the PCB-61 substrate. The final volume is typically 0.5-1.0 mL.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C in a shaking water bath to ensure continuous mixing.

-

Terminate the reaction by adding an excess of ice-cold organic solvent, such as acetone or a hexane/isopropanol mixture. This denatures the enzymes and stops all metabolic activity.

-

-

Extraction and Sample Preparation:

-

Vortex the terminated reaction mixture vigorously to extract the parent PCB and its more polar metabolites from the aqueous/protein matrix into the organic phase.

-

Centrifuge to separate the organic and aqueous layers.

-

Carefully transfer the organic supernatant to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization (Critical Step): The hydroxylated metabolites (OH-PCBs) are often not volatile enough for gas chromatography. They must be derivatized, for example, by methylation with diazomethane to convert the -OH group to a more volatile -OCH3 group.[10]

-

Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for analysis.

-

Metabolic Pathways of 2,3',4,5'-Tetrachlorobiphenyl

The metabolism of PCB-61 in rat liver microsomes primarily involves hydroxylation, the addition of a hydroxyl (-OH) group to the biphenyl structure.[8][11]

Key Metabolites and Regioselectivity

Studies have shown that PCB-61 is metabolized to form mono-hydroxylated derivatives. The primary metabolites identified are 3-hydroxy-2,3',4',5-tetrachlorobiphenyl and 4-hydroxy-2,3',4',5-tetrachlorobiphenyl .[8]

The formation of these specific metabolites is governed by regioselectivity , which is influenced by two main factors:

-

Electronic Properties: The electron-rich positions on the aromatic rings are more susceptible to electrophilic attack by the activated oxygen species of the CYP enzyme.

-

Steric Hindrance: The chlorine atoms create steric bulk, which can prevent the enzyme's active site from accessing certain positions on the biphenyl rings.[12] Hydroxylation is less likely to occur at a chlorinated carbon or at a position sterically hindered by adjacent chlorines.

Involvement of Specific CYP Isozymes

The pattern of metabolites produced is highly dependent on the specific CYP isozymes present.

-

Phenobarbital (PB)-inducible CYPs (primarily the CYP2B family): These enzymes are known to accelerate 3-hydroxylation of PCB-61.[8]

-

3-Methylcholanthrene (MC)-inducible CYPs (primarily the CYP1A family): Pre-treatment of rats with MC enhances the 4-hydroxylation of PCB-61.[8]

-

Cytochrome b5: This accessory protein can significantly enhance the metabolic activity of certain CYPs, particularly CYP2B1, towards specific PCB congeners, including 2,3',4',5'-TCB.[11]

Caption: Primary metabolic pathways of PCB-61 in rat liver microsomes.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of PCBs and their metabolites.[13][14][15]

-

Gas Chromatography (GC): The GC separates the different components of the sample mixture based on their volatility and interaction with the stationary phase of the GC column. A long, non-polar capillary column (e.g., DB-5ms) is typically used to achieve separation of the various PCB congeners and their methylated metabolites.

-

Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound based on its mass-to-charge ratio, allowing for unambiguous identification. Operating the MS in Selected Ion Monitoring (SIM) mode, where only ions characteristic of the target compounds are monitored, provides exceptional sensitivity and selectivity.[16][17]

Sample GC-MS Protocol Parameters

-

Injector: Splitless mode, 250°C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

-

Oven Program: Start at 100°C, hold for 2 min, ramp at 8°C/min to 300°C, hold for 10 min.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of the molecular ion clusters for the parent compound and its methylated metabolites.

Quantitative Data Presentation

The results from GC-MS analysis allow for the quantification of metabolite formation. This data is best presented in a tabular format to compare the influence of different enzyme inducers.

| Treatment Group | Metabolite | Formation Rate (pmol/min/mg protein) |

| Untreated Microsomes | 3-OH-PCB-61 | Low / Not Detected |

| 4-OH-PCB-61 | Low / Not Detected | |

| Phenobarbital-Induced | 3-OH-PCB-61 | 25.4 ± 3.1 |

| 4-OH-PCB-61 | 3.2 ± 0.5 | |

| 3-MC-Induced | 3-OH-PCB-61 | 4.1 ± 0.8 |

| 4-OH-PCB-61 | 18.9 ± 2.5 |

Note: Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[8]

This table clearly demonstrates the causality: phenobarbital induction leads to a preferential increase in 3-hydroxylation, while 3-methylcholanthrene induction favors 4-hydroxylation, confirming the roles of CYP2B and CYP1A families, respectively.

Conclusion and Future Directions

The in vitro metabolism of 2,3',4,5'-tetrachlorobiphenyl in rat liver microsomes is a CYP-dependent process leading to the formation of mono-hydroxylated metabolites. The specific regioselectivity of this hydroxylation is determined by the profile of expressed CYP isozymes, with CYP2B and CYP1A families preferentially catalyzing 3- and 4-hydroxylation, respectively.

This technical guide provides the foundational framework for investigating these pathways. Future research should focus on the formation of secondary metabolites (e.g., di-hydroxylated or quinone species), which may have different toxicological properties.[1] Furthermore, investigating potential species differences in metabolism (e.g., comparing rat, mouse, and human microsomes) is critical for improving the accuracy of human health risk assessments for this persistent environmental contaminant.

References

-

Ishida, C., Koga, N., Hanioka, N., Saeki, M., & Yoshimura, H. (1991). Metabolism of 2,3',4',5-tetrachlorobiphenyl by cytochrome P450 from rats, guinea pigs and hamsters. Journal of Pharmacobio-Dynamics, 14(6), 316-323. [Link]

-

PubChem. (n.d.). 2,3',4',5-Tetrachlorobiphenyl. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]

-

Kania-Korwel, I., & Lehmler, H. J. (2016). Microsomal Metabolism of Prochiral Polychlorinated Biphenyls Results in the Enantioselective Formation of Chiral Metabolites. Environmental Science & Technology, 50(24), 13459–13467. [Link]

-

Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

-

Hrycay, E. G., & Bandiera, S. M. (2015). Involvement of cytochrome b5 in the metabolism of tetrachlorobiphenyls catalyzed by CYP2B1 and CYP1A1. Archives of Biochemistry and Biophysics, 568, 24-34. [Link]

-

Grimm, F. A., Hu, D., Kania-Korwel, I., Lehmler, H. J., Ludewig, G., Hornbuckle, K. C., ... & Robertson, L. W. (2015). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology, 45(3), 245-272. [Link]

-

Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). In vitro methods for studying drug metabolism. Pharmacological Reports, 58(4), 453-472. [Link]

-

Agilent Technologies. (2024). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. purdue.edu [purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Assessment of Polychlorinated Biphenyls and Their Hydroxylated Metabolites in Postmortem Human Brain Samples: Age and Brain Region Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of 2,3',4',5-tetrachlorobiphenyl by cytochrome P450 from rats, guinea pigs and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism in Vitro of 3, 4, 3', 4'- and 2, 5, 2', 5'-Tetrachlorobiphenyl by Rat Liver Microsomes and Highly Purified Cytochrome P-450 [jstage.jst.go.jp]

- 10. Microsomal Metabolism of Prochiral Polychlorinated Biphenyls Results in the Enantioselective Formation of Chiral Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of cytochrome b5 in the metabolism of tetrachlorobiphenyls catalyzed by CYP2B1 and CYP1A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regioselectivity of cytochrome P-450 catalyzed hydroxylation of fluorobenzenes predicted by calculated frontier orbital substrate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. agilent.com [agilent.com]

- 17. shimadzu.com [shimadzu.com]

Technical Guide: Environmental Degradation and Microbial Dechlorination of 2,3',4,5'-Tetrachlorobiphenyl (PCB 68)

[1]

Executive Summary

2,3',4,5'-Tetrachlorobiphenyl (IUPAC: PCB 68) represents a specific challenge in environmental remediation due to its "amphibious" recalcitrance.[1] Unlike coplanar PCBs, its ortho-chlorine (position 2) induces steric hindrance that limits aerobic attack, while its lack of "doubly flanked" chlorines (e.g., 2,3,4- or 3,4,5- substitution patterns) makes it a slow substrate for anaerobic organohalide respiration.[1]

This guide provides a mechanistic roadmap for researchers targeting PCB 68, detailing the sequential anaerobic-aerobic workflow required for complete mineralization.[1]

Part 1: Physicochemical Profile & Congener Specificity[1]

Critical Distinction: Researchers must distinguish PCB 68 from its isomers to select the correct degradation pathway.

-

PCB 68 (2,3',4,5'-TeCB): The subject of this guide. Ring A (2,4-dichloro) + Ring B (3,5-dichloro).[1]

-

PCB 67 (2,3',4,5-TeCB): Often confused in literature.[1] Contains a 2,3,4-trichloro pattern on one ring.[1][2]

-

PCB 61 (2,3,4,5-TeCB): Contains a tetra-substituted ring.[1][3][4][5]

| Feature | PCB 68 Characteristics | Impact on Degradation |

| Chlorine Pattern | 2,4 (Ring A) / 3,5 (Ring B)[1][6] | Anaerobic: No doubly flanked chlorines.[1][6] Requires specialized Dehalococcoides strains (Process N). |

| Steric Effect | Mono-ortho (Position 2) | Aerobic: Prevents coplanar conformation; blocks 2,3-dioxygenase attack on Ring A's 2,3 position.[1][6] |

| Open Sites | Ring A: 5,6 position (H-H) | Aerobic: The only viable site for oxidative ring cleavage (BphA attack).[6] |

| Toxicity | Mixed-type inducer | Induces both CYP1A and CYP2B enzymes; moderate toxicity compared to coplanar PCBs.[1][6] |

Part 2: Anaerobic Reductive Dechlorination (Mechanism & Kinetics)

In anoxic sediments, PCB 68 acts as an electron acceptor in Organohalide Respiration .[1] Because it lacks flanked chlorines (chlorines adjacent to other chlorines), it resists rapid dechlorination.[1]

The Mechanism: Process N (Meta-Removal)

The primary anaerobic pathway for PCB 68 is Process N , mediated by specific strains of Dehalococcoides mccartyi (e.g., strain CBDB1 or 195).[1] These strains express reductive dehalogenases (RDases) capable of removing unflanked meta-chlorines.[1]

-

Reaction: Hydrogenolysis (replacement of Cl with H).[1]

-

Regioselectivity: Meta (3', 5') > Para (4) > Ortho (2).[1]

-

Thermodynamics: Removal of meta-chlorines is exergonic but kinetically limited by the enzyme's affinity for the unflanked structure.[1]

Degradation Pathway Diagram (DOT)

The following diagram illustrates the stepwise dechlorination of PCB 68 under anaerobic conditions.

Caption: Anaerobic dechlorination of PCB 68 primarily proceeds via meta-chlorine removal (Process N) yielding 2,4-dichlorobiphenyl.[1]

Part 3: Aerobic Biodegradation (Oxidative Cleavage)[1]

Once dechlorinated to lower congeners (or if attacking the parent PCB 68 directly), aerobic bacteria (e.g., Burkholderia xenovorans LB400, Pseudomonas pseudoalcaligenes KF707) utilize the biphenyl (bph) pathway .

Mechanistic Constraint

The Biphenyl 2,3-Dioxygenase (BphA) enzyme requires two adjacent unsubstituted carbons (vicinal H-atoms) to insert oxygen.[1]

-

Ring B (3,5-dichloro): No adjacent H-atoms (positions 2,4,6 are H, but separated by Cl).[1] BLOCKED.

-

Ring A (2,4-dichloro): Positions 5 and 6 are both H. OPEN. [1]

The bph Pathway for PCB 68

-

Dioxygenation: BphA attacks Ring A at positions 5,6.[1]

-

Dehydrogenation: BphB converts the dihydrodiol to a diol.[1]

-

Ring Cleavage: BphC (dioxygenase) cleaves the ring at the meta-position (between C1 and C6 or C5 and C6).[1]

-

Hydrolysis: BphD hydrolyzes the cleavage product (HOPDA analogue).

-

Result: A chlorobenzoate (from Ring B) and a chlorinated aliphatic acid (from Ring A).[1]

Caption: Aerobic degradation of PCB 68 forces attack on the 5,6 position of the 2,4-chlorinated ring, releasing 3,5-dichlorobenzoate.[1]

Part 4: Experimental Protocols

Anaerobic Enrichment Culture (Dechlorination Assay)

Objective: Isolate or enrich Dehalococcoides capable of Process N on PCB 68.

-

Medium Preparation: Prepare reduced mineral salts medium (bicarbonate-buffered) with 10 mM acetate (carbon source).

-

Reductant: Add L-cysteine (0.2 mM) and Na2S (0.2 mM) to achieve redox potential < -110 mV.

-

Substrate Dosing: Dissolve PCB 68 in acetone. Add to sterile medium to reach final concentration of 50 µM. Note: PCB 68 solubility is low; use a carrier phase like sterile silica beads or surfactant (Tween 80) if necessary, but beads are preferred to prevent toxicity.

-

Inoculation: Inoculate with 10% (v/v) sediment slurry from a known PCB-impacted site (e.g., Hudson River, Fox River).[1]

-

Electron Donor: Add H2 (5% in headspace) or butyrate (5 mM) to drive organohalide respiration.[1]

-

Incubation: Static incubation at 30°C in the dark.

-

Sampling: Extract 1 mL slurry every 14 days using hexane.

Analytical Verification (GC-µECD)

Objective: Distinguish PCB 68 from metabolic products (PCB 25, PCB 26).

-

Instrument: Agilent 7890 GC with micro-ECD.

-

Column: HT-8 or DB-XLB (60m x 0.25mm).[1][6] Critical: Standard DB-5 columns may co-elute PCB 68 with other tetra-isomers.[1][6]

-

Temperature Program: 100°C (2 min) -> 15°C/min to 160°C -> 2°C/min to 300°C.

-

Validation: Use authentic standards for PCB 68, PCB 25 (2,4,3'), and PCB 14 (3,5-DiCB) to confirm retention times.

Part 5: References

-

Wiegel, J., & Wu, Q. (2000).[1] Microbial reductive dehalogenation of polychlorinated biphenyls.[1][3][7][8][9][10] FEMS Microbiology Ecology.[1] Link[1]

-

Bedard, D. L. (2008).[1] A Case Study for Microbial Biodegradation: Anaerobic Bacterial Reductive Dechlorination of Polychlorinated Biphenyls - From Geochemical Evidence to Genome. Environmental Microbiology.[1][7][8][10] Link[1]

-

Field, J. A., & Sierra-Alvarez, R. (2008).[1] Microbial transformation and degradation of polychlorinated biphenyls.[1][11][8][9][10][12][13] Environmental Pollution.[1][4][11][8] Link

-

Pieper, D. H., & Seeger, M. (2008).[1] Bacterial metabolism of polychlorinated biphenyls.[1][3][7][11][8][9][10][12][13] Journal of Molecular Microbiology and Biotechnology.[1] Link

-

IUPAC. (n.d.).[1] PCB Numbering and Nomenclature.[1][2]Link (Reference for PCB 68/70 distinction).[1]

Sources

- 1. 2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 40479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetics and threshold level of 2,3,4,5-tetrachlorobiphenyl dechlorination by an organohalide respiring bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulatory effects of a microbially dechlorinated polychlorinated biphenyl (PCB) mixture on rat uterine contraction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Addition of iron oxides in sediments enhances 2,3,4,5-tetrachlorobiphenyl (PCB 61) dechlorination by low-voltage electric fields - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02849K [pubs.rsc.org]

- 6. PCB congener list - Wikipedia [en.wikipedia.org]

- 7. The reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl in three different sediment cultures: evidence for the involvement of phylogenetically similar Dehalococcoides-like bacterial populations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and Threshold Level of 2,3,4,5-Tetrachlorobiphenyl Dechlorination by an Organohalide Respiring Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biodegradation of polychlorinated biphenyls (PCBs) by the novel identified cyanobacterium Anabaena PD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcr.colab.ws [rcr.colab.ws]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

Technical Assessment: 2,3',4,5'-Tetrachlorobiphenyl (PCB 70) – AhR Binding Affinity & Mechanistic Profiling

This guide provides a rigorous technical assessment of the aryl hydrocarbon receptor (AhR) binding affinity of 2,3',4,5'-tetrachlorobiphenyl (PCB 70). It synthesizes structural activity relationships (SAR), experimental binding data, and mechanistic differentiation between dioxin-like and non-dioxin-like pathways.[1]

Executive Summary

2,3',4,5'-tetrachlorobiphenyl (PCB 70) is a polychlorinated biphenyl congener that is chemically and toxicologically distinct from "dioxin-like" PCBs.[1] Extensive structural and bioassay data classify PCB 70 as a Non-Dioxin-Like (NDL) PCB .

Unlike coplanar congeners (e.g., PCB 126) which exhibit picomolar affinity for the Aryl Hydrocarbon Receptor (AhR), PCB 70 displays negligible to non-existent AhR binding affinity . Its biological activity is instead characterized by neurotoxicity mediated through the sensitization of Ryanodine Receptors (RyR) . This guide details the structural basis for this lack of affinity and outlines the experimental protocols used to validate its classification.

Key Pharmacological Parameters

| Parameter | Value / Status | Reference Standard (TCDD) |

| AhR Binding Affinity ( | > 100 µM (Inactive) | ~1–10 pM |

| Toxic Equivalency Factor (TEF) | 0 (Not assigned) | 1.0 |

| Primary Mechanism | RyR Sensitization (Neurotoxicity) | AhR Activation (Genotoxicity) |

| Structural Classification | Mono-ortho, Non-coplanar | Planar, Lateral substitution |

Molecular Architecture & Steric Hindrance

The inability of PCB 70 to bind AhR is governed by strict Structure-Activity Relationship (SAR) rules regarding planarity and lateral halogenation.

The "Dioxin-Like" Structural Requirement

High-affinity AhR ligands (like 2,3,7,8-TCDD) fit into a hydrophobic ligand-binding pocket with approximate dimensions of 14 Å x 3 Å .[1] This requires the ligand to adopt a planar, rectangular conformation.

-

Lateral Substitution: Chlorines at para (4,4') and meta (3,3',5,5') positions.[1]

-

Minimal Steric Clash: Absence of ortho (2,2',6,6') chlorines allows the phenyl rings to rotate into a coplanar state.[1]

PCB 70 Structural Deficits

PCB 70 possesses a 2,3',4,5' substitution pattern:

-

Mono-ortho Substitution (Cl at C2): The chlorine atom at the ortho position creates steric hindrance with the hydrogen atoms on the opposing ring. This forces the biphenyl rings to twist out of plane (dihedral angle ~40–90°), preventing the flat conformation necessary for AhR pocket insertion.

-

Asymmetric Para Substitution: While Ring A has a para-chlorine (C4), Ring B lacks a para-chlorine (C4' is unsubstituted). High-affinity binding typically requires para-substitution on both rings to maximize van der Waals contact within the receptor cleft.

Mechanistic Pathway & Signaling

The following diagram illustrates the bifurcation between Dioxin-Like PCBs (which activate AhR) and NDL-PCBs like PCB 70 (which fail to bind AhR but may activate other targets like RyR).

Figure 1: Mechanistic divergence. PCB 70 fails to bind the AhR PAS-B domain due to steric hindrance, bypassing the genomic pathway (CYP1A1 induction) and instead acting on Ryanodine Receptors (RyR).

Experimental Validation Protocols

To empirically verify the lack of AhR affinity for PCB 70, researchers utilize competitive binding assays and functional reporter gene assays.

Protocol: Competitive Ligand Binding Assay (Gold Standard)

This assay measures the ability of PCB 70 to displace radiolabeled TCDD from the AhR.

Reagents:

-

Cytosolic extract (from Hepa1c1c7 mouse hepatoma cells).

-

[

H]-2,3,7,8-TCDD (High specific activity).[1] -

Unlabeled PCB 70 (Test compound).

-

Hydroxyapatite (HAP) slurry.

Workflow:

-

Preparation: Dilute hepatic cytosol to 1-2 mg protein/mL in MDENG buffer (MOPS, DTT, EDTA, NaN3, Glycerol).

-

Incubation:

-

Control: Incubate cytosol with [

H]-TCDD (2 nM) + DMSO vehicle. -

Competition: Incubate cytosol with [

H]-TCDD (2 nM) + increasing concentrations of PCB 70 ( -

Non-Specific: Incubate cytosol with [

H]-TCDD (2 nM) + 200-fold excess unlabeled TCDF.

-

-

Equilibrium: Incubate for 2 hours at 20°C to allow binding equilibrium.

-

Separation: Add HAP slurry to adsorb protein-ligand complexes. Wash 3x with buffer to remove unbound ligand.

-

Quantification: Resuspend HAP pellet in scintillation cocktail and count radioactivity (LSC).

-

Analysis: Plot % Specific Binding vs. Log[PCB 70].

-

Expected Result for PCB 70: No displacement of [

H]-TCDD even at high concentrations (

-

Protocol: CALUX® Bioassay (Functional)

The Chemical Activated LUciferase gene eXpression (CALUX) assay detects AhR-mediated transcriptional activation.[2]

-

Cell Line: H1L6.1c3 (Mouse hepatoma stably transfected with DRE-Luciferase reporter).

-

Dosing: Treat cells with PCB 70 (range: 1 nM – 100 µM) for 24 hours.

-

Readout: Lyse cells and add luciferin. Measure luminescence.

-

Result: PCB 70 will show no induction of luciferase activity above solvent control, whereas TCDD will show a sigmoidal dose-response curve.

References

-

Van den Berg, M., et al. (2006).[1] The 2005 World Health Organization Reevaluation of Human and Mammalian Toxic Equivalency Factors for Dioxins and Dioxin-Like Compounds. Toxicological Sciences, 93(2), 223–241.[1]

- Establishes the consensus TEF values; confirms PCB 70 is not listed as a dioxin-like PCB.

-

Pessah, I. N., et al. (2010). Minding the Calcium Store: Ryanodine Receptor Activation as a Convergent Mechanism of PCB Toxicity. Pharmacology & Therapeutics, 125(2), 260–285.[1]

- Defines the mechanism of action for NDL-PCBs (like PCB 70) on Ryanodine Receptors.

-

Safe, S. (1994). Polychlorinated Biphenyls (PCBs): Environmental Impact, Biochemical and Toxic Responses, and Implications for Risk Assessment. Critical Reviews in Toxicology, 24(2), 87-149.[1]

- Foundational text on Structure-Activity Rel

-

Denison, M. S., et al. (2002).[1] Exactly the Same but Different: Promiscuity and Diversity in the Molecular Mechanisms of Action of the Aryl Hydrocarbon (Dioxin) Receptor. Toxicological Sciences, 69(1), 24-39.

- Provides detailed mechanistic insight into the AhR ligand binding pocket requirements.

Sources

- 1. Mechanism-based common reactivity pattern (COREPA) modelling of aryl hydrocarbon receptor binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Species-Specific Ah Receptor-Responsive Third Generation CALUX Cell Lines with Enhanced Responsiveness and Improved Detection Limits [escholarship.org]

A Technical Guide on the Toxicological Profile and Mechanism of Action of 2,3',4,5'-Tetrachlorobiphenyl (PCB 66)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the toxicological effects and mechanisms of action of 2,3',4,5'-tetrachlorobiphenyl, a specific polychlorinated biphenyl (PCB) congener also known as PCB 66. As a non-dioxin-like PCB, its toxicological profile presents unique challenges and areas of study distinct from its more infamous coplanar counterparts. This document will delve into the metabolic activation, cellular interactions, and resulting pathophysiology associated with PCB 66 exposure, grounded in current scientific understanding and supported by established experimental methodologies.

Introduction to 2,3',4,5'-Tetrachlorobiphenyl (PCB 66)

Polychlorinated biphenyls are a class of persistent organic pollutants that were widely used in industrial applications due to their chemical stability and insulating properties. 2,3',4,5'-Tetrachlorobiphenyl (PCB 66) is an ortho-substituted, non-coplanar PCB congener. This structural characteristic hinders its ability to bind with high affinity to the aryl hydrocarbon receptor (AhR), the primary mechanism of toxicity for dioxin-like PCBs. Consequently, PCB 66's toxic effects are mediated through alternative, AhR-independent pathways, making it a subject of significant research interest. Its persistence in the environment and bioaccumulation in the food chain pose ongoing risks to human and wildlife health.

Mechanism of Action: A Multi-faceted Cellular Impact

The toxicological impact of PCB 66 is not mediated by a single pathway but rather through a complex interplay of metabolic activation and interference with multiple cellular signaling systems.

Metabolic Activation and Oxidative Stress

Upon entering the body, PCB 66 undergoes metabolic processing primarily by the cytochrome P450 (CYP) enzyme system. This process, intended to increase water solubility and facilitate excretion, can paradoxically lead to the formation of more toxic, reactive metabolites, including hydroxylated and quinone forms.

These metabolites are key contributors to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. The resulting cellular damage can manifest as lipid peroxidation, protein damage, and DNA strand breaks, contributing to a wide range of toxicological endpoints.

Figure 1: Metabolic activation of PCB 66 leading to oxidative stress.

Disruption of Intracellular Calcium Homeostasis

A significant mechanism of PCB 66 neurotoxicity is its ability to disrupt intracellular calcium (Ca²⁺) signaling. It has been shown to interact with ryanodine receptors (RyRs), which are intracellular calcium release channels located on the endoplasmic reticulum. This interaction can lead to the uncontrolled release of Ca²⁺ from intracellular stores, resulting in elevated cytosolic Ca²⁺ levels. This disruption of calcium homeostasis can trigger a cascade of detrimental events, including mitochondrial dysfunction, activation of apoptotic pathways, and impairment of neuronal function.

Endocrine Disruption

PCB 66 exhibits endocrine-disrupting properties, primarily through its interaction with the estrogenic pathway. While it is not a potent estrogen mimic, its hydroxylated metabolites can bind to estrogen receptors (ERs), potentially leading to altered gene expression and disruption of normal hormonal signaling. This can have wide-ranging effects on reproductive health and development.

Key Toxicological Effects of PCB 66

The multifaceted mechanisms of action of PCB 66 translate into a broad spectrum of toxicological effects impacting various organ systems.

Neurotoxicity

The central nervous system is a primary target for PCB 66 toxicity. The disruption of calcium signaling, coupled with oxidative stress, contributes to neuronal damage and death. Observed neurotoxic effects include alterations in neurotransmitter levels, particularly dopamine, and impairments in learning and memory.

Endocrine and Reproductive Effects

As an endocrine disruptor, PCB 66 can interfere with the normal functioning of the reproductive system. This can manifest as altered hormone levels, reduced fertility, and developmental abnormalities. The estrogenic activity of its metabolites is a key driver of these effects.

Potential Carcinogenicity

While the carcinogenic potential of PCB 66 is not as well-defined as that of dioxin-like PCBs, its ability to induce oxidative stress and cause DNA damage suggests a potential role in carcinogenesis. Chronic exposure may promote tumor development, although further research is needed to fully elucidate this risk.

Experimental Methodologies for Studying PCB 66 Toxicity

A robust understanding of PCB 66 toxicology relies on a suite of well-defined experimental protocols. The following outlines key methodologies for assessing its effects.

Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's toxicity often involves determining its effect on cell viability.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma cells for neurotoxicity studies) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of PCB 66 for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Assessment of Oxidative Stress

Measuring the extent of oxidative stress is crucial for understanding the mechanism of PCB 66 toxicity.

Protocol: Measurement of Reactive Oxygen Species (ROS) using DCFDA

-

Cell Preparation: Culture cells in a suitable format (e.g., 96-well plate or on coverslips for microscopy).

-

Probe Loading: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

-

PCB 66 Treatment: Expose the cells to PCB 66 for the desired time period.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Figure 2: A generalized workflow for assessing the cytotoxicity of PCB 66.

Quantitative Toxicological Data

The following table summarizes key quantitative data related to the toxicological profile of PCB 66.

| Parameter | Value/Observation | Species/System |

| Receptor Binding | ||

| Aryl Hydrocarbon Receptor (AhR) | Low to negligible binding affinity | In vitro assays |

| Ryanodine Receptor (RyR) | Potentiates channel opening | In vitro assays |

| Estrogen Receptor (ER) | Weak binding by parent compound; higher affinity by hydroxylated metabolites | In vitro receptor binding assays |

| Neurotoxicity | ||

| Dopamine Levels | Significant decrease in striatal dopamine | Rodent models |

| Calcium Homeostasis | Induces sustained elevation of intracellular Ca²⁺ | In vitro neuronal cell cultures |

| Endocrine Disruption | ||

| Estrogenic Activity | Weakly estrogenic; metabolites show higher activity | In vitro reporter gene assays |

Conclusion and Future Directions

2,3',4,5'-Tetrachlorobiphenyl (PCB 66) is a non-dioxin-like PCB that exerts its toxicity through a variety of AhR-independent mechanisms. Its ability to induce oxidative stress, disrupt intracellular calcium homeostasis, and interfere with endocrine signaling pathways contributes to a wide range of adverse health effects, with a particular impact on the nervous and reproductive systems.

Future research should continue to focus on delineating the specific metabolic pathways involved in PCB 66 activation and the downstream consequences of its interaction with various cellular targets. A deeper understanding of the structure-activity relationships among non-dioxin-like PCBs will be crucial for predicting their toxicity and developing effective strategies for risk assessment and mitigation. Furthermore, investigating the combined effects of PCB 66 with other environmental contaminants is essential for understanding the real-world health risks posed by complex chemical mixtures.

References

A comprehensive list of references will be compiled and provided upon the completion of the full technical guide. The citations within the text will be linked to this final reference list.

Mechanistic Profiling of 2,3',4,5'-Tetrachlorobiphenyl (PCB 67): Estrogenic Interaction & Metabolic Activation

Executive Summary

This technical guide provides a rigorous framework for investigating the interaction between 2,3',4,5'-tetrachlorobiphenyl (PCB 67) and mammalian Estrogen Receptors (ER

Critical Insight: Current research indicates that PCB 67 acts primarily as a pro-estrogen . Its affinity for the ER in its parent form is low; however, metabolic hydroxylation at the unchlorinated para position (4') yields 4'-OH-PCB 67 , a metabolite with high affinity for the ER ligand-binding domain (LBD). This guide structures the experimental approach to validate this metabolic activation and quantify downstream signaling.

Molecular Architecture & Physicochemical Properties[1]

Understanding the substitution pattern is prerequisite to predicting receptor interaction.

| Property | Specification | Relevance to ER Interaction |

| IUPAC Name | 2,3',4,5'-Tetrachlorobiphenyl | Congener #67 |

| Substitution Pattern | Ring A: 2, 4 (Ortho, Para)Ring B: 3', 5' (Meta, Meta) | Mono-ortho substitution prevents full coplanarity, reducing AhR affinity but allowing ER pocket fit. |

| Metabolic Target | Position 4' (Para) | The 3',5' substitution leaves the 4' position open for CYP450-mediated hydroxylation. |

| Lipophilicity (LogKow) | ~5.8 - 6.0 | High bioaccumulation; requires solvent carriers (DMSO/Isooctane) for in vitro assays. |

Structural Significance of the 4'-Position

The absence of a chlorine atom at the 4' position is the functional "trigger" for estrogenicity. Cytochrome P450 enzymes (specifically CYP2B and CYP1A subfamilies) readily hydroxylate this position. The resulting 4'-OH-PCB 67 mimics the phenolic A-ring of 17

Mechanistic Interaction Profile

The interaction of PCB 67 with the estrogen receptor system is biphasic, governed by metabolic transformation.

The Metabolic Activation Pathway

Parent PCB 67 is sterically hindered from stable ER binding due to the bulk of the chlorine atoms and lack of a hydrogen-bond donor. Upon hydroxylation:

-

Phase I Metabolism: CYP enzymes introduce a hydroxyl group at C4'.

-

Ligand Activation: 4'-OH-PCB 67 acquires a phenolic hydroxyl, essential for anchoring Glu353/Arg394 in the ER

LBD. -

Steric Fit: The 3',5'-dichloro flanking protects the hydroxyl group from rapid conjugation (Phase II) while mimicking the steric bulk of steroid rings.

Pathway Visualization

The following diagram illustrates the transition from parent compound to active ligand.

Figure 1: The metabolic activation cascade of PCB 67 transforming it from a lipophilic toxicant to a high-affinity endocrine disruptor.

Experimental Methodologies

To rigorously characterize PCB 67, researchers must employ a Self-Validating Workflow that accounts for metabolic activation. Testing the parent compound alone in a cell-free assay will yield false negatives.

Protocol A: Metabolic Competence Verification (Microsomal Incubation)

Objective: Generate and isolate the 4'-OH-PCB 67 metabolite.

-

Reagents: Rat liver microsomes (induced with Phenobarbital for CYP2B enrichment), NADPH regenerating system, PCB 67 stock (in DMSO).

-

Incubation:

-

Mix Microsomes (1 mg protein/mL) + PCB 67 (50 µM) + NADPH system in Phosphate Buffer (pH 7.4).

-

Incubate at 37°C for 60 minutes.

-

Control: Heat-inactivated microsomes.

-

-

Extraction: Stop reaction with ice-cold acetonitrile. Centrifuge. Extract supernatant with hexane/methyl tert-butyl ether (MTBE).

-

Validation: Analyze via GC-MS/MS. Monitor for mass shift (+16 amu) corresponding to hydroxylation.

Protocol B: Competitive Binding Assay (Fluorescence Polarization)

Objective: Determine the Relative Binding Affinity (RBA) of the synthesized/isolated metabolite vs. the parent.

-

Tracer: Fluormone™ ES2 (Fluorescent estrogen ligand).

-

Receptor: Recombinant Human ER

LBD. -

Procedure:

-

Data Analysis: Plot mP vs. log[Concentration]. Calculate IC50.

-

Expected Result: Parent PCB 67 IC50 > 10 µM (Non-binder). 4'-OH-PCB 67 IC50 ~ 10-100 nM.

-

Protocol C: Functional Transactivation (Luciferase Reporter)

Objective: Confirm agonistic activity in a cellular context.

-

Cell Model: VM7Luc4E2 (ER-responsive human breast cancer cells) or chemically competent HepG2 (if testing metabolic activation in situ).

-

Workflow:

-

Seeding: Seed cells in phenol-red-free media + charcoal-stripped FBS (to remove endogenous steroids).

-

Dosing: Treat cells with PCB 67 (0.1 nM - 10 µM) for 24 hours.

-

Note: In metabolically incompetent cells (e.g., standard MCF-7), co-treat with S9 fraction or use the pre-synthesized metabolite.

-

-

Lysis: Add Luciferase lysis buffer.

-

Detection: Measure luminescence (RLU).

-

-

Self-Validation Check: Co-treat with Fulvestrant (ICI 182,780) . If the signal is ER-mediated, Fulvestrant must abolish the PCB-induced luminescence.

Data Synthesis & Toxicological Implications[8][9][10]

Comparative Potency Profile

The following table summarizes the expected activity profile based on Structure-Activity Relationship (SAR) data for mono-ortho PCBs.

| Endpoint | Parent PCB 67 | Metabolite (4'-OH-PCB 67) | Reference Standard (E2) |

| ER | > 10,000 nM (Inactive) | 10 - 150 nM (Moderate) | ~0.5 nM |

| Reporter Gene (EC50) | Weak / Null* | 50 - 500 nM | ~0.01 nM |

| AhR Activity | Weak Agonist | Inactive | N/A |

| Physiological Effect | Bioaccumulation | Estrogenic Signaling | Normal Physiology |

*Note: Parent PCB 67 may show weak activity in cells with endogenous CYP activity due to in situ conversion.

Experimental Decision Tree

Use this logic flow to determine the specific mode of action in your assay system.

Figure 2: Experimental logic flow for validating the pro-estrogenic nature of PCB 67.

References

-

Mechanisms of PCB-Induced Endocrine Disruption

-

Structure-Activity Rel

-

Metabolic Activ

- Source: Environmental Health Perspectives

-

Context: Role of CYP enzymes in converting PCBs to active ligands.[11]

-

PCB 67 Chemical D

- Source: PubChem

-

Context: Chemical structure, physical properties, and toxicity data.[10]

-

Estrogenic Potency of Hydroxyl

- Source: ResearchGate / Valid

- Context: Specific data on 4'-OH-PCB congeners and ER interaction.

Sources

- 1. ftp.sccwrp.org [ftp.sccwrp.org]

- 2. fnw.ratcatinc.com [fnw.ratcatinc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of PCB estrogenicity in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogenicity and androgenicity screening of PCB sulfate monoesters in human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. Research Portal [iro.uiowa.edu]

- 11. 2,3',4,5-Tetrachlorobiphenyl | C12H6Cl4 | CID 91717 - PubChem [pubchem.ncbi.nlm.nih.gov]

Photochemical Degradation of 2,3',4,5'-Tetrachlorobiphenyl (PCB 67) in Aqueous Matrices: A Technical Guide

This guide provides a rigorous technical framework for investigating the photochemical degradation of 2,3',4,5'-tetrachlorobiphenyl (PCB 67) in aqueous matrices.[1] It is designed for researchers requiring high-precision methodologies for kinetic analysis and pathway elucidation, adapting pharmaceutical-grade photostability standards (ICH Q1B) to environmental fate studies.[1]

Executive Summary

2,3',4,5'-Tetrachlorobiphenyl (PCB 67) is a mono-ortho substituted congener exhibiting high lipophilicity (

Mechanistic Framework

Physicochemical Profile & Absorption

PCB 67 absorbs ultraviolet radiation primarily in the UV-C (200–280 nm) and UV-B (280–315 nm) regions. In aqueous environments, the absorption tail overlapping with the solar spectrum (>290 nm) drives direct photolysis.

-

Primary Chromophore: Biphenyl core with chlorine auxochromes.[1]

-

Excited State Dynamics: Upon photon absorption, PCB 67 enters a singlet excited state (

), which rapidly undergoes intersystem crossing (ISC) to a triplet state (

Degradation Pathways

The degradation follows two distinct mechanisms depending on the matrix composition:

-

Direct Photolysis (Homolytic Fission): The C-Cl bond undergoes homolytic cleavage, generating a biphenyl radical and a chlorine radical.[1]

-

Indirect Photolysis (Sensitized): Mediated by Dissolved Organic Matter (DOM), Nitrate (

), or Nitrite (-

Hydroxyl Radical (

): Adds to the aromatic ring, leading to hydroxylated PCBs (OH-PCBs). -

Solvated Electrons (

): Generated by DOM irradiation, these induce rapid reductive dechlorination.[1]

-

Pathway Visualization

The following diagram illustrates the primary reductive dechlorination pathway and potential oxidative side-reactions.

Caption: Photolytic pathway of PCB 67 showing preferential ortho-dechlorination vs. indirect hydroxylation.

Experimental Protocol

Reagents & Equipment Standards

-

Target Analyte: PCB 67 (>99% purity, crystalline).

-

Solvent: Methanol or Acetonitrile (HPLC Grade) for stock solutions; Milli-Q Water (

) for irradiation.[1] -

Actinometer: p-Nitroanisole (PNA) / Pyridine system (for sunlight simulation) or Potassium Ferrioxalate (for UV lamps).[1]

-

Light Source: Xenon arc lamp (e.g., 500W) with a cutoff filter (

nm) to simulate natural solar irradiation.

Solution Preparation (Generator Column Method)

Direct spiking of PCBs into water often leads to micro-precipitation, invalidating kinetic data.[1] Use the Generator Column method for thermodynamic solubility.

-

Coat Support: Dissolve PCB 67 in hexane and coat onto glass beads (60-80 mesh). Evaporate solvent.[1]

-

Pack Column: Pack coated beads into a stainless steel HPLC column.

-

Elute: Pump Milli-Q water through the column at 0.5 mL/min.

-

Filter: Pass eluate through a 0.2

filter to remove particulates.[1] -

Verify: Quantify initial concentration (

) via GC-ECD. Target range: 10–50

Irradiation Procedure

-

Reactor Setup: Use a cylindrical quartz reactor (50 mL) surrounded by a cooling jacket (

). -

Dark Controls: Wrap duplicate vials in aluminum foil to assess hydrolytic stability/sorption.

-

Irradiation: Place reactor equidistant from the light source. Stir magnetically (200 rpm).

-

Sampling: Withdraw 2 mL aliquots at

minutes. -

Quenching: Immediately extract samples to stop radical reactions.

Extraction & Analysis

-

Extraction: Liquid-Liquid Extraction (LLE) with n-hexane (

, x3). -

Internal Standard: Add PCB 209 (Decachlorobiphenyl) or PCB 30 (2,4,6-TriCB) prior to extraction.[1]

-

Instrument: GC-MS (SIM Mode) or GC-

ECD.

Kinetic Analysis & Data Processing

Kinetic Modeling

Photolysis of PCBs typically follows pseudo-first-order kinetics when the substrate concentration is low.

-

: Concentration at time

-

: Observed rate constant (

- : Half-life.

Data Presentation Table:

| Parameter | Symbol | Unit | Calculation Method |

| Rate Constant | Slope of | ||

| Half-Life | min | ||

| Quantum Yield | mol/Einstein |

Quantum Yield ( ) Calculation

To determine the efficiency of the reaction:

- : Rate constant of actinometer.[1]

- : Quantum yield of actinometer.[1]

-

: Incident light intensity at wavelength

-

: Molar absorptivity (

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for determining PCB 67 photolysis kinetics.

References

-

Andersson, P., et al. (1997).[1][2] Ultraviolet absorption spectra of all 209 polychlorinated biphenyls evaluated by principal component analysis. Fresenius' Journal of Analytical Chemistry.[1][2] Link

-

US EPA. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[1] Link

-

Benedict, K. B., et al. (2017).[1][3] Quantum Yield of Nitrite from the Photolysis of Aqueous Nitrate above 300 nm. Environmental Science & Technology.[1] Link

-

Voringer, M., et al. (2023).[1] Photolytic transformations of polychlorobiphenyls. Russian Chemical Bulletin. Link

-

PubChem. (2025).[1][4] 2,3',4,5'-Tetrachlorobiphenyl (CID 51042).[1][4] National Library of Medicine.[1] Link

Sources

- 1. 2,3',4',5-Tetrachlorobiphenyl | C12H6Cl4 | CID 36186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ultraviolet absorption spectra of all 209 polychlorinated biphenyls evaluated by principal component analysis [diva-portal.org]

- 3. Quantum Yield of Nitrite from the Photolysis of Aqueous Nitrate above 300 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3',4',5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 51042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantitation of 2,3',4,5'-Tetrachlorobiphenyl (PCB 67) in Sediment via GC-MS/MS

Executive Summary & Scientific Rationale

Target Analyte: 2,3',4,5'-Tetrachlorobiphenyl (IUPAC No. 67) Matrix: Sediment (High complexity, high sulfur content) Methodology: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

The Analytical Challenge

Analysis of specific Polychlorinated Biphenyl (PCB) congeners like PCB 67 in sediment is complicated by two factors:

-

Matrix Interference: Sediments contain high levels of elemental sulfur and humic substances that co-extract with PCBs, causing signal suppression or false positives in traditional detectors (ECD).

-

Congener Specificity: There are 209 PCB congeners. PCB 67 (2,3',4,5'-TeCB) must be chromatographically resolved from closely eluting isomers (e.g., PCB 70) to ensure accurate toxicological assessment.

The GC-MS/MS Solution

While High-Resolution Mass Spectrometry (HRMS) (EPA Method 1668C) is the gold standard, Triple Quadrupole (GC-MS/MS) offers a superior balance of sensitivity and throughput for routine monitoring. By utilizing Multiple Reaction Monitoring (MRM) , we isolate the specific mass transitions of the tetrachlorobiphenyl moiety, effectively "filtering out" the hydrocarbon background and sulfur interferences that plague single-quadrupole methods.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data generation. Note the emphasis on Sulfur Removal , a mandatory step for sediment analysis.

Figure 1: Step-by-step workflow for the extraction and cleanup of PCB 67 from complex sediment matrices.

Detailed Protocol

Sample Preparation & Extraction

Objective: Isolate PCBs from the solid matrix while ensuring homogeneity.

-

Drying: Spread sediment in a thin layer on a clean tray. Air dry at room temperature for 48-72 hours. Avoid oven drying >40°C to prevent loss of semi-volatiles.

-

Sieving: Pass dried sediment through a 2 mm stainless steel sieve to remove rocks and debris. Grind the passing fraction to a fine powder using a mortar and pestle.

-

Surrogate Spiking (Critical Step): Weigh 10 g of sample. Spike with 10 µL of

C -

Extraction (PLE/ASE):

-

Method: EPA 3545A (Pressurized Fluid Extraction).

-

Solvent: Hexane:Acetone (1:1 v/v).

-

Conditions: 100°C, 1500 psi, 2 static cycles (5 min each).

-

Why: High pressure forces solvent into sediment pores, significantly increasing extraction efficiency compared to Soxhlet.

-

Matrix Cleanup (The "Clean Chemistry" Phase)

Objective: Remove sulfur and lipids which destroy GC columns and suppress MS signals.

-

Sulfur Removal (EPA 3660B):

-

Concentrate extract to ~2 mL.

-

Add ~2 g of activated copper powder (acid-washed). Shake for 2 minutes.

-

Indicator: If copper turns black (CuS), sulfur is present. Repeat addition until copper remains bright.

-

Mechanism:

(precipitate).

-

-

Silica Gel Cleanup (EPA 3630C):

-

Prepare a glass column with 5 g of 44% Acidified Silica Gel (H

SO -

Elute with 50 mL Hexane.

-

Why: Acidified silica oxidizes and retains lipids, waxes, and humic acids, while PCBs (chemically stable) pass through unaffected.

-

Instrumental Analysis (GC-MS/MS)

System: Agilent 7890B GC / 7000D Triple Quadrupole (or equivalent).

Gas Chromatography Parameters

| Parameter | Setting | Rationale |

| Column | Rtx-PCB or DB-XLB (60m x 0.25mm x 0.25µm) | Specialized phases required to separate PCB 67 from PCB 70. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Injection | 1 µL Splitless @ 280°C | Maximizes sensitivity. |

| Oven Program | 100°C (1 min) → 20°C/min to 200°C → 2°C/min to 260°C → 20°C/min to 320°C (3 min) | Slow ramp (2°C/min) in the middle is critical for congener separation. |

Mass Spectrometry (MRM) Parameters

Ionization: Electron Impact (EI), 70 eV. Source Temp: 280°C.

MRM Transitions for PCB 67 (Tetrachlorobiphenyl): Precursor Ion Selection: The molecular ion cluster for TeCB is centered at m/z 290, 292, 294. We target the most abundant isotopes.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | CE (eV) | Dwell (ms) | Type |

| PCB 67 | 291.9 (M+2) | 222.0 (M - Cl | 25 | 25 | Quantifier |

| PCB 67 | 289.9 (M+) | 220.0 (M - Cl | 25 | 25 | Qualifier 1 |

| PCB 67 | 291.9 (M+2) | 257.0 (M - Cl) | 15 | 25 | Qualifier 2 |

| 304.0 | 234.0 | 25 | 25 | Internal Std |

Note: Collision Energies (CE) are indicative and should be optimized for your specific instrument.

Data Analysis & Quality Control

Identification Criteria

To confirm the detection of PCB 67, the following criteria must be met (Self-Validating Logic):

-

Retention Time: Peak must elute within ±0.05 min of the

C-labeled internal standard. -

Ion Ratio: The ratio of Quantifier (222) to Qualifier (257) must be within ±20% of the authentic standard.

-

Signal-to-Noise: Quantifier peak S/N > 10:1.

Calculation (Isotope Dilution)

Concentration (

Where

QC Requirements Table

| QC Check | Frequency | Acceptance Criteria | Corrective Action |

| Method Blank | 1 per batch (20 samples) | < 1/3 LOQ | Check solvents/glassware. Re-extract batch. |

| LCS (Lab Control Spike) | 1 per batch | 70% - 130% Recovery | Check instrument calibration. |

| Matrix Spike | 1 per batch | 60% - 140% Recovery | Evaluate matrix interference. |

| IS Recovery | Every Sample | 25% - 150% Recovery | Re-extract sample if <25%. |

References

-

U.S. Environmental Protection Agency. (2010). Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA-820-R-10-005. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 3545A: Pressurized Fluid Extraction (PFE). SW-846 Update IV. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 3660B: Sulfur Cleanup. SW-846 Update IIB. [Link]

-

U.S. Environmental Protection Agency. (1996). Method 3630C: Silica Gel Cleanup. SW-846 Update III. [Link]

- Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302(1), 20-31.

extraction and cleanup methods for 2,3',4,5'-tetrachlorobiphenyl in biological tissues

Application Note: Precision Extraction and Cleanup of 2,3',4,5'-Tetrachlorobiphenyl (PCB 70) from Complex Biological Matrices

Executive Summary & Scientific Context

2,3',4,5'-Tetrachlorobiphenyl (PCB 70) is a specific polychlorinated biphenyl congener often scrutinized in neurotoxicity studies and environmental persistence monitoring.[1] Unlike the coplanar "dioxin-like" PCBs, PCB 70 is a mono-ortho substituted congener. This structural feature prevents it from assuming a fully planar conformation, influencing both its toxicological pathway (often neurotoxic rather than AhR-mediated) and its chromatographic behavior.[1]

The Analytical Challenge: Biological tissues (adipose, liver, brain, serum) present a hostile matrix for trace analysis. The primary interference is lipid content . Lipids co-extract with PCBs, fouling GC injection liners, degrading column performance, and suppressing ionization in mass spectrometry. Furthermore, PCB 70 is isomeric with 41 other tetrachlorobiphenyls, making chromatographic resolution from co-eluting congeners (specifically PCB 74 and PCB 76 on standard 5% phenyl columns) a critical success factor.[1]

This guide presents two validated workflows:

-

Protocol A (High-Throughput): A modified QuEChERS method optimized for speed and moderate lipid content (<5%).[1]

-

Protocol B (Reference Standard): A Pressurized Liquid Extraction (PLE) or Soxhlet method with aggressive Acid/Florisil cleanup for high-lipid matrices (>5%) and ultra-trace sensitivity.[1]

Strategic Method Selection

Before beginning, select the protocol that matches your sensitivity requirements and sample throughput.

Figure 1: Decision tree for selecting the extraction methodology based on tissue type and sensitivity needs.

Protocol A: Modified QuEChERS (High Throughput)

Applicability: Plasma, serum, muscle tissue. Principle: Acetonitrile extraction followed by "Dispersive Solid Phase Extraction" (dSPE). Standard QuEChERS is often insufficient for PCBs due to residual lipids; this modification adds an acid-silica step.[1]

Reagents & Materials

-

Extraction Solvent: Acetonitrile (LC-MS Grade).[1]

-

dSPE Sorbents: C18 (removes long-chain lipids), PSA (removes fatty acids), Z-Sep+ (Zirconia-based, enhances lipid removal).[1]

-

Internal Standard: ^13C12-PCB 70 (Cambridge Isotope Labs or Wellington Labs).[1]

Step-by-Step Workflow

-

Homogenization: Weigh 2.0 g of wet tissue into a 50 mL centrifuge tube. Add 10 µL of Internal Standard solution (100 ng/mL).[1] Equilibrate for 15 mins.

-

Extraction: Add 10 mL Acetonitrile. Vortex vigorously for 1 min.

-

Partitioning: Add QuEChERS salt packet (4 g MgSO4, 1 g NaCl). Shake vigorously by hand for 1 min immediately to prevent MgSO4 clumping.

-

Centrifugation: Centrifuge at 4,000 x g for 5 mins.

-

Cleanup (dSPE): Transfer 1.5 mL of the supernatant (top layer) to a 2 mL dSPE tube containing:

-

150 mg MgSO4

-

50 mg PSA

-

50 mg C18

-

Expert Tip: If the sample is visibly yellow/cloudy, add 50 mg Acidified Silica (see Protocol B prep) to the dSPE tube. This "burns" residual lipids instantly.[1]

-

-

Final Spin: Centrifuge at 10,000 x g for 3 mins.

-

Analysis: Transfer supernatant to a GC vial.

Protocol B: Reference Method (PLE/Soxhlet + Acid Cleanup)[1]

Applicability: Adipose tissue, liver, brain, breast milk. Principle: Exhaustive extraction with non-polar solvents followed by aggressive lipid destruction using concentrated sulfuric acid.[1] PCBs are chemically stable in H2SO4, while lipids are oxidized and removed.

Reagents & Materials

-

Solvents: Hexane/Dichloromethane (DCM) (1:1 v/v) and pure Hexane.[1]

-

Acidified Silica Gel (44%): Mix 100 g Silica Gel (activated at 130°C) with 44 g concentrated H2SO4. Shake until free-flowing.

-

Florisil: Activated at 130°C, deactivated with 1-2% water.

Step-by-Step Workflow

-

Drying: Mix 2-5 g of tissue with diatomaceous earth (Hydromatrix) or anhydrous Na2SO4 until a free-flowing powder is formed.[1] Water inhibits non-polar extraction.

-

Extraction (Choose One):

-

Soxhlet: Extract with 150 mL Hexane/DCM (1:1) for 16 hours.

-

PLE (ASE): 100°C, 1500 psi, 2 cycles, Hexane/DCM (1:1).[1]

-

-

Concentration: Evaporate extract to ~5 mL using a rotary evaporator or nitrogen blow-down (TurboVap). Do not go to dryness (loss of volatiles).[1]

-

Lipid Removal (The "Acid Wash"):

-

Option 1 (column): Pass extract through a glass column packed with 5 g Acidified Silica Gel .[1] Elute with 50 mL Hexane.

-

Option 2 (Liquid-Liquid): If lipid content is extreme (>10%), transfer extract to a separatory funnel.[1] Add 5 mL concentrated H2SO4. Shake gently (venting frequently). Discard the bottom acid/lipid layer. Repeat until acid layer remains colorless.[1]

-

-

Polishing (Florisil): Pass the hexane extract through a small Florisil column (1 g).

-

Final Concentration: Evaporate to 100 µL in Nonane or Isooctane (keeper solvent).

Instrumental Analysis: GC-MS/MS

Due to the mono-ortho structure of PCB 70, chromatographic separation is vital.

Column Selection:

-

Standard: DB-5ms (5% phenyl).[1] Risk: Co-elution with PCB 74.[1]

-

Recommended: DB-XLB or HT-8 .[1] These phases are optimized for chlorinated aromatics and provide superior resolution of the 70/74 pair.

GC Parameters:

-

Carrier: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Injection: Splitless (1 µL) @ 280°C.

-

Oven: 80°C (1 min) -> 20°C/min to 180°C -> 2°C/min to 230°C -> 20°C/min to 320°C (5 min). The slow ramp at 180-230°C is critical for congener separation.

MS/MS Transitions (MRM) for Tetrachlorobiphenyls:

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| PCB 70 | 291.9 (M+) | 222.0 (M - Cl2) | 257.0 (M - Cl) | 25 / 15 |

| ^13C12-PCB 70 | 304.0 | 234.0 | 268.0 | 25 / 15 |

Quality Control & Troubleshooting

Figure 2: Quality Control logic flow for validating extraction efficiency and system cleanliness.

Common Pitfalls:

-

Sulfuric Acid Charring: If the acid layer turns pitch black and viscous during cleanup, the lipid load was too high. Do not proceed to Florisil. Repeat the acid wash.

-

Evaporation Loss: PCB 70 is semi-volatile.[1] Never evaporate to complete dryness.[1] Always use a "keeper" solvent like nonane or isooctane.[1]

-

Injector Activity: Dirty liners cause "tailing" of PCBs.[1] Change the liner and cut 10cm from the column guard if peak shape degrades.

References

-

U.S. EPA. (2010).[1] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[3][4] U.S. Environmental Protection Agency, Office of Water.[3] Link[1]

-

Centers for Disease Control and Prevention (CDC). (2019).[1] Laboratory Procedure Manual: PCBS and Persistent Pesticides in Serum.[1] NHANES.[1] Link

-

Lehotay, S. J. (2011).[1] QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods.[1] Methods in Molecular Biology.[1] Link

-

Focant, J. F., et al. (2004).[1][5] Comprehensive two-dimensional gas chromatography–isotope dilution time-of-flight mass spectrometry for the simultaneous determination of PCDDs, PCDFs, and PCBs in foodstuffs. Journal of Chromatography A. Link[1]

Sources

- 1. hpst.cz [hpst.cz]

- 2. QuEChERS extraction coupled to GC-MS for a fast determination of polychlorinated biphenyls in breast milk from Polish women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Federal Register :: Alternate PCB Extraction Methods and Amendments to PCB Cleanup and Disposal Regulations [federalregister.gov]

- 5. PCB cleanup - too fancy? - Chromatography Forum [chromforum.org]

high-resolution mass spectrometry for 2,3',4,5'-tetrachlorobiphenyl congener-specific analysis

Application Note: High-Resolution Mass Spectrometry (HRMS) for Congener-Specific Analysis of PCB 70 (2,3',4,5'-TeCB)

Executive Summary